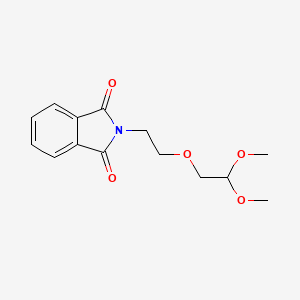
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine derivative in the presence of a solvent such as toluene under reflux conditions . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the desired isoindoline-1,3-dione derivative. Industrial production methods often involve similar reaction conditions but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindoline ring, often using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neuroprotection: Research has shown its potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Materials Science: This compound is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, which can influence neurotransmitter release and neuronal signaling pathways . This modulation is believed to be responsible for its potential therapeutic effects in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as:
Eigenschaften
Molekularformel |
C14H17NO5 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-[2-(2,2-dimethoxyethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO5/c1-18-12(19-2)9-20-8-7-15-13(16)10-5-3-4-6-11(10)14(15)17/h3-6,12H,7-9H2,1-2H3 |
InChI-Schlüssel |
JWSOVRRYXXHYFH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(COCCN1C(=O)C2=CC=CC=C2C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


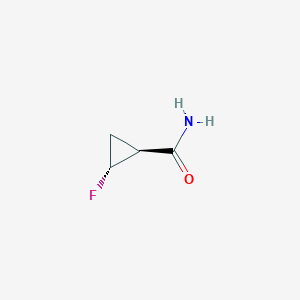
![6-Aminohexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14032791.png)
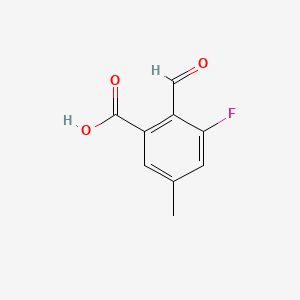
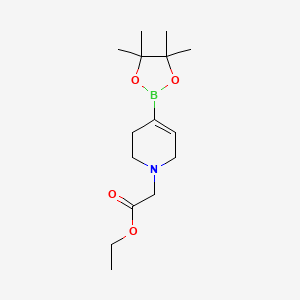
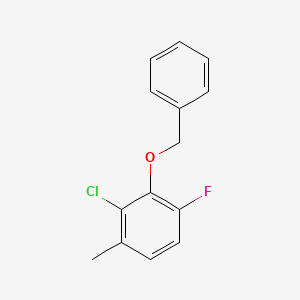
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14032826.png)
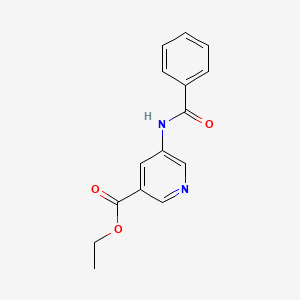
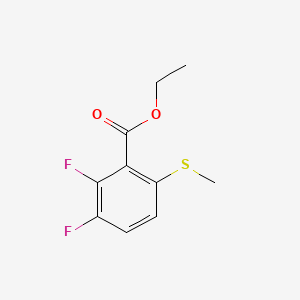
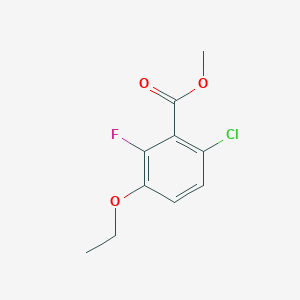
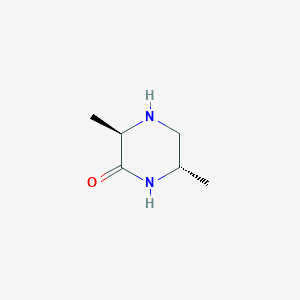
![4-[2-[4-(Acetyloxy)phenyl]-1-ethyl-1-butenyl]phenyl-D-glucopyranosiduronic Acid Methyl Ester Triacetate](/img/structure/B14032848.png)
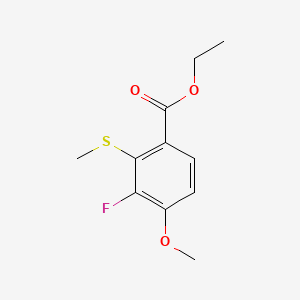
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
